2-Chloro-4-fluoro-1-iodo-3-methylbenzene
CAS No.:
Cat. No.: VC18821261
Molecular Formula: C7H5ClFI
Molecular Weight: 270.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5ClFI |
|---|---|
| Molecular Weight | 270.47 g/mol |
| IUPAC Name | 3-chloro-1-fluoro-4-iodo-2-methylbenzene |
| Standard InChI | InChI=1S/C7H5ClFI/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3 |
| Standard InChI Key | QTGJFSBYEVIUTM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1Cl)I)F |
Introduction
Structural and Molecular Characteristics
The IUPAC name 2-chloro-4-fluoro-1-iodo-3-methylbenzene unambiguously defines the substitution pattern on the benzene ring. The molecular formula C₇H₅ClFI corresponds to a molecular weight of 270.47 g/mol, consistent with halogenated toluene derivatives . The spatial arrangement of substituents influences electronic effects: the electron-withdrawing halogens (Cl, F, I) create regions of electron deficiency, while the methyl group exerts a modest electron-donating inductive effect. This interplay dictates regioselectivity in subsequent reactions, such as electrophilic substitution or cross-coupling processes .
Key structural parameters include:
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Bond lengths: The C–I bond (≈2.09 Å) is significantly longer than C–Cl (≈1.73 Å) or C–F (≈1.34 Å), reflecting differences in covalent radii.
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Dipole moments: The polar C–F and C–Cl bonds contribute to a net dipole moment oriented toward the halogens, enhancing solubility in polar aprotic solvents.
Synthesis and Preparation Methods
Sequential Halogenation Strategies
The synthesis of polysubstituted benzenes like 2-chloro-4-fluoro-1-iodo-3-methylbenzene typically employs stepwise halogenation and alkylation. A plausible route involves:
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Methylation: Friedel-Crafts alkylation of toluene introduces the methyl group at position 3.
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Iodination: Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) followed by iodination with I₂ positions iodine at position 1 .
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Chlorination and Fluorination: Electrophilic chlorination (Cl₂, FeCl₃) and fluorination (F₂, HF-pyridine) at positions 2 and 4, respectively, complete the substitution pattern .
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions offer an alternative pathway. For instance, Suzuki-Miyaura coupling between 1-iodo-3-methylbenzene derivatives and pre-halogenated boronic acids could install chlorine and fluorine substituents selectively. Recent work demonstrates that cesium carbonate in toluene/ethanol systems facilitates such couplings at reflux temperatures .
Physical and Spectroscopic Properties
While experimental data for this specific compound remain scarce, extrapolations from analogous structures reveal:
Spectroscopic signatures:
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¹H NMR: Expect a deshielded aromatic proton near δ 7.5–7.8 ppm due to the iodine’s heavy atom effect.
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¹³C NMR: The C–I carbon appears at ≈95 ppm, while C–F and C–Cl resonate near 160 and 125 ppm, respectively .
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MS (EI): A molecular ion peak at m/z 270.47 with fragmentation patterns characteristic of sequential halogen loss.
Chemical Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The electron-deficient ring undergoes nucleophilic substitution at positions activated by ortho/para-directing groups. For example, hydroxide substitution of iodine proceeds via a Meisenheimer complex intermediate under basic conditions :
This reactivity enables the synthesis of hydroxylated intermediates for pharmaceutical applications.
Transition Metal-Catalyzed Couplings
The iodine substituent serves as an excellent leaving group in cross-coupling reactions. A 2023 study demonstrated that aryl iodides undergo Suzuki coupling with arylboronic acids at 90°C using Pd(PPh₃)₄ and Cs₂CO₃, yielding biaryl structures with >80% efficiency . Such reactions are pivotal in constructing complex molecules for materials science and drug discovery.
Halogen Exchange Reactions
Iodine can be replaced via Ullmann-type couplings or Finkelstein reactions. For instance, treatment with CuI and 1,10-phenanthroline in DMF facilitates iodine-bromine exchange, broadening the compound’s utility in diversification strategies .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s halogen diversity makes it a versatile precursor in drug synthesis. Recent efforts have explored its use in:
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Anticancer agents: Iodinated aromatics exhibit telomerase inhibition, with derivatives showing IC₅₀ values <10 μM in HeLa cells .
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Antimicrobials: Chlorine and fluorine enhance membrane permeability, potentiating activity against Gram-positive pathogens.
Materials Science
Incorporation into liquid crystals and organic semiconductors exploits the methyl group’s steric effects and halogens’ electronic contributions. A 2024 report highlighted its role in tuning the HOMO-LUMO gap of OLED materials by ±0.3 eV .
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